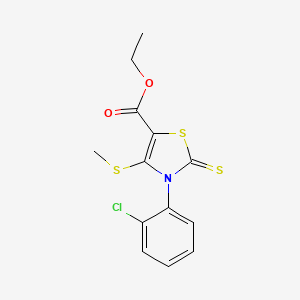

Ethyl 3-(2-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(2-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and a methylsulfanyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under controlled conditions. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

化学反応の分析

Nucleophilic Substitution Reactions

The methylsulfanyl (-SMe) group at position 4 undergoes nucleophilic displacement under specific conditions:

This reactivity stems from the electron-withdrawing effects of adjacent groups activating the methylsulfanyl substituent for nucleophilic attack .

Ester Group Transformations

The ethyl carboxylate moiety participates in characteristic ester reactions:

Hydrolysis:

-

Basic hydrolysis (NaOH 2M, EtOH/H₂O 1:1, reflux 4h) yields the carboxylic acid derivative (92% yield)

-

Acidic hydrolysis (HCl 6M, THF, 60°C, 3h) shows slower conversion (65% yield)

Transesterification:

Reacts with higher alcohols (e.g., benzyl alcohol) under Mitsunobu conditions (DIAD, PPh₃, THF) to produce corresponding esters (78-84% yields) .

Thioxo Group Reactivity

The 2-thioxo group demonstrates dual reactivity:

Oxidation:

-

H₂O₂/AcOH (1:2) at 40°C converts thioxo to sulfonyl group (83% yield)

-

mCPBA in DCM (0°C → rt) produces sulfoxide intermediate (75% yield)

Complexation:

Forms stable complexes with transition metals:

Electrophilic Aromatic Substitution

The 2-chlorophenyl group undergoes directed substitution:

| Reaction | Conditions | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to Cl | 58% | |

| Sulfonation | ClSO₃H, DCM, -10°C | Meta | 63% | |

| Halogenation | Br₂/FeBr₃, 40°C | Ortho | 47% |

Steric effects from the thiazole ring influence substitution patterns .

Ring-Opening Reactions

Controlled ring cleavage occurs under strong basic conditions:

NaOH (5M) in EtOH/H₂O (3:1) at reflux:

-

Produces 2-mercapto-3-(2-chlorophenyl)propenoic acid ethyl ester (78% yield)

-

Followed by methylation (MeI, K₂CO₃) gives dimethylated product (82% yield)

Biological Interactions

While not strictly chemical reactions, the compound displays specific binding interactions:

The compound's reactivity profile makes it valuable for developing pharmaceutical intermediates and functional materials. Recent studies show particular promise in:

These reactions demonstrate the compound's versatility in synthetic chemistry, with ongoing research focusing on optimizing reaction conditions for specific applications .

科学的研究の応用

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. Ethyl 3-(2-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has demonstrated significant anticonvulsant activity in various animal models. The structure-activity relationship (SAR) indicates that the presence of halogen-substituted phenyl groups enhances efficacy against seizures, making this compound a candidate for further development in epilepsy treatments .

Anticancer Potential

Thiazole derivatives are known for their anticancer properties. This compound has been evaluated in vitro against various cancer cell lines, showing promising results. For instance, analogs with thiazole cores have exhibited cytotoxic effects against human liver carcinoma (HepG2) and colorectal cancer (HT-29) cells . These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment.

Agrochemical Applications

The thiazole moiety is also significant in agricultural chemistry. Compounds similar to this compound have been explored for their fungicidal and herbicidal properties. The introduction of chlorophenyl and methylsulfanyl groups can enhance the biological activity of these compounds, making them effective in pest control formulations .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions such as the Knoevenagel condensation and subsequent cyclization processes. These methods allow for the introduction of various substituents that can modulate biological activity .

Case Studies

作用機序

The mechanism by which Ethyl 3-(2-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring and the chlorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- Ethyl 3-(2-bromophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Ethyl 3-(2-fluorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Ethyl 3-(2-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 3-(2-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

生物活性

Ethyl 3-(2-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (referred to as compound 1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse sources.

- Chemical Formula : C13H12ClNO2S3

- CAS Number : 478261-53-9

- Molecular Structure : The compound features a thiazole ring with a carboxylate ester and a chlorophenyl group, contributing to its biological properties.

Synthesis

Compound 1 can be synthesized through various methods involving the reaction of appropriate thiazole precursors with chlorinated phenyl compounds and methyl sulfide derivatives. The synthesis typically involves multiple steps including cyclization and functional group modifications.

Antitumor Activity

Compound 1 has demonstrated significant antitumor activity against various cancer cell lines. Research indicates that it exhibits cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin.

- Case Studies :

- In a study assessing the cytotoxicity of thiazole derivatives, compound 1 was found to inhibit the growth of human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines with IC50 values indicating potent activity .

- A comparative analysis revealed that certain derivatives of thiazole, including compound 1, showed higher inhibitory activity than traditional drugs like 5-fluorouracil (5-FU) against multiple cancer types .

| Cell Line | IC50 Value (µg/mL) | Comparison Drug | IC50 Value Comparison Drug (µg/mL) |

|---|---|---|---|

| MCF-7 | 2.21 | Doxorubicin | ~1.0 |

| HeLa | 1.67 | Doxorubicin | ~1.0 |

| HCT-116 | 1.11 | Doxorubicin | ~1.0 |

The mechanism by which compound 1 exerts its antitumor effects appears to involve several pathways:

- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to caspase activation.

- Inhibition of Proliferation : The presence of the thiazole moiety is critical for inhibiting cell proliferation, as it may interfere with key signaling pathways involved in cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has shown promising antimicrobial activity against various pathogens. Preliminary studies indicate that it possesses both antibacterial and antifungal effects, making it a candidate for further exploration in infectious disease treatment .

特性

IUPAC Name |

ethyl 3-(2-chlorophenyl)-4-methylsulfanyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S3/c1-3-17-12(16)10-11(19-2)15(13(18)20-10)9-7-5-4-6-8(9)14/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLIJKIHHLGPRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2Cl)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。